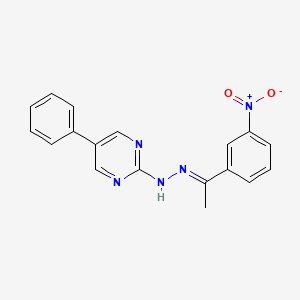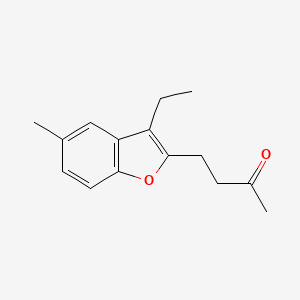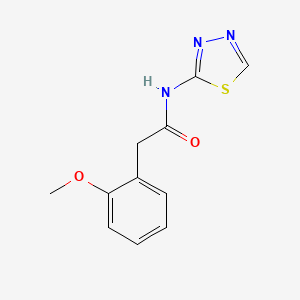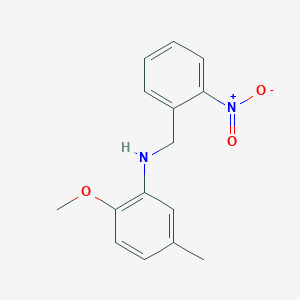
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone, also known as NPEH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPEH has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Direcciones Futuras
There are several potential future directions for research involving 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of this compound-based metal complexes for catalysis and material science applications. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination with other drugs.
Métodos De Síntesis
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 3-nitroacetophenone with hydrazine hydrate and 5-phenyl-2-pyrimidinylcarboxaldehyde. The reaction is typically carried out in ethanol under reflux conditions, and the product is obtained as a yellow solid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. This compound has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-13(15-8-5-9-17(10-15)23(24)25)21-22-18-19-11-16(12-20-18)14-6-3-2-4-7-14/h2-12H,1H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPHPPIPBMJLB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)